molecular formula C19H25N5O3 B2789842 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide CAS No. 946372-54-9

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Numéro de catalogue B2789842
Numéro CAS: 946372-54-9
Poids moléculaire: 371.441
Clé InChI: UAQNMOLHHVCWPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide, commonly known as EPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM is a piperazine derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties.

Mécanisme D'action

The exact mechanism of action of EPM is not fully understood. However, it has been proposed that EPM exerts its anti-inflammatory, anti-tumor, and neuroprotective effects by modulating various signaling pathways. EPM has been shown to inhibit the nuclear factor-κB (NF-κB) pathway, which is a key regulator of inflammation and tumor growth. EPM also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival. Furthermore, EPM has been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
EPM has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EPM inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated macrophages. EPM also induces apoptosis in cancer cells and inhibits tumor growth in animal models. In addition, EPM has been found to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

EPM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. EPM is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, EPM also has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous-based assays. In addition, EPM has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Orientations Futures

There are several future directions for the research on EPM. One potential application of EPM is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. EPM may also have potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, EPM may have potential as an anti-tumor agent for the treatment of various cancers. Future research should focus on elucidating the mechanism of action of EPM and its pharmacokinetic properties in vivo. In addition, further studies are needed to explore the potential therapeutic applications of EPM in various diseases.
Conclusion
EPM is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM exhibits anti-inflammatory, anti-tumor, and neuroprotective properties and has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of EPM involves the reaction of 6-ethoxy-2-methyl-4-pyrimidinamine with 4-methoxyphenylpiperazine-1-carboxylic acid in the presence of a coupling agent. EPM has several advantages for lab experiments, but also has some limitations. Future research should focus on elucidating the mechanism of action of EPM and its pharmacokinetic properties in vivo, and exploring its potential therapeutic applications in various diseases.

Méthodes De Synthèse

The synthesis of EPM involves the reaction of 6-ethoxy-2-methyl-4-pyrimidinamine with 4-methoxyphenylpiperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. After completion of the reaction, the product is purified by column chromatography or recrystallization to obtain pure EPM.

Applications De Recherche Scientifique

EPM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. EPM has also been found to possess anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. In addition, EPM has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Propriétés

IUPAC Name

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-4-27-18-13-17(20-14(2)21-18)23-9-11-24(12-10-23)19(25)22-15-5-7-16(26-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQNMOLHHVCWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.